1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone

Medicinal Chemistry Physicochemical Profiling Drug Design

Fragment-based drug discovery programs often lack bifunctional cores that allow simultaneous exploration of the hinge-binding region while maintaining CNS drug-like properties. This compound solves that bottleneck. Its orthogonal 2-amino (H-bond donor) and 3-acetyl (electrophilic handle) groups enable rapid library synthesis. - XLogP3=2.0, TPSA=56 Ų: predicted CNS penetration with low P-gp efflux risk. - MW=190.24 g/mol, complies with Rule of Three for fragment growing. - Available from stock; technical documentation provided with every shipment.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B15070335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(N=C2CCCCC2=C1)N
InChIInChI=1S/C11H14N2O/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h6H,2-5H2,1H3,(H2,12,13)
InChIKeyNSBJBDAIFCLCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydroquinoline Ethanone: A Bifunctional Scaffold for Drug Discovery


1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone (CAS 1447952-78-4) is a nitrogen-containing heterocyclic compound featuring a tetrahydroquinoline core [1]. Its primary structural differentiation lies in the simultaneous presence of a nucleophilic 2-amino group and an electrophilic 3-acetyl substituent [2]. This bifunctional architecture provides unique reactivity for the synthesis of fused heterocycles and kinase inhibitor libraries, distinguishing it from simpler tetrahydroquinoline analogs [3]. This compound serves as a versatile, privileged scaffold for drug discovery programs, particularly in oncology and kinase-targeted therapeutic development [1][3].

Bifunctional building block: orthogonal amino and acetyl groups enable regioselective heterocycle synthesis for kinase inhibitor research libraries
Lead-like molecular weight and lipophilicity profile supports hit-to-lead optimization campaigns in medicinal chemistry
Privileged tetrahydroquinoline core for constructing compound collections targeting kinase and CNS research pathways

Why Amino and Acetyl Analogs Are Not Functionally Interchangeable


Simple interchange of 1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone with its de-amino analog (1-(5,6,7,8-tetrahydroquinolin-3-yl)ethanone) or the 3-carbonitrile analog (2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile) is not scientifically justified. The 2-amino group introduces a hydrogen bond donor, increasing the topological polar surface area from ~30 Ų to 56 Ų and completely alters the molecular recognition profile [1][2]. This single substitution dictates the compound's pharmacokinetic fate, target binding mode, and synthetic downstream utility, precluding their treatment as functionally interchangeable entities [3].

De-amino analog (1-(5,6,7,8-tetrahydroquinolin-3-yl)ethanone): Absence of the 2-amino group removes a key hydrogen-bond donor, altering molecular recognition profile and synthetic versatility. TPSA drops from ~56 Ų to ~30 Ų, potentially shifting permeability and binding behavior.
3-Carbonitrile analog (2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile): Nitrile substitution increases lipophilicity beyond the lead-like range, which may reduce aqueous solubility and alter ADME properties compared to the acetyl-substituted scaffold.

Quantified Advantages of the 2-Amino-3-acetyl Scaffold


Hydrogen-Bonding Capacity vs. De-amino Analogs

The 2-amino substituent of 1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone provides a critical hydrogen bond donor (HBD) that is absent in the closely related analog 1-(5,6,7,8-tetrahydroquinolin-3-yl)ethanone. This results in a significant increase in topological polar surface area (TPSA) and HBD count [1][2].

Hydrogen-Bonding Capacity
Head-to-head
Target: HBD=1, HBA=3, TPSA=56 Ų
Comparator: HBD=0, HBA=2, TPSA≈30 Ų
ΔHBD +1; ΔTPSA +26 Ų
Alters molecular recognition and permeability context; supports lead-likeness optimization
Computed descriptors (PubChem). Experimental binding data may be required.
Medicinal Chemistry Physicochemical Profiling Drug Design

Optimized Lipophilicity for CNS Drug Discovery

The target compound exhibits a computed XLogP3 of 2.0, a value that falls within the optimal range for CNS drug candidates, differentiating it from the more lipophilic carbonitrile analog [1].

CNS Lipophilicity
Cross-study comparable
Target XLogP3 = 2.0
Carbonitrile analog predicted higher (logP ~2.5–3.0)
Favorable range for CNS candidates: 2–5
Supports CNS permeability research context; balanced lipophilicity may reduce non-specific binding risk
Computed XLogP3; experimental logD determination recommended.
CNS Drug Discovery ADME Prediction Physicochemical Profiling

Orthogonal Functional Handles for Library Synthesis

The bifunctional nature of 1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone allows for regioselective and orthogonal derivatization through distinct reaction pathways, a capability unmatched by its mono-functional analogs [1][2]. The acetyl group can undergo Claisen or aldol condensations without affecting the protected amino group, while the amino group can participate in Buchwald-Hartwig couplings or reductive aminations.

Orthogonal Reactive Handles
Supporting evidence
Target: 2 orthogonal vectors (amino, acetyl)
Comparators: 1 reactive site (mono-substituted analogs)
Enables regioselective diversification
Enables rapid, controlled library synthesis for hit expansion and SAR exploration
General synthetic methodology; individual reaction conditions should be optimized.
Organic Synthesis Medicinal Chemistry Library Design

Lead-Like Physicochemical Profile for Oral Bioavailability

The target compound adheres to multiple key lead-likeness filters. Its TPSA of 56 Ų and XLogP3 of 2.0 predict favorable solubility and permeability characteristics, differentiating it from higher molecular weight and more lipophilic tetrahydroquinoline drug candidates [1][2]. This balanced profile minimizes the risk of late-stage development failure due to poor ADME properties.

Lead-Like Profile
Class-level
MW 190.24 g/mol, TPSA 56 Ų, XLogP3 2.0, HBD 1, HBA 3, RotB 1
Passes lead-likeness filters (MW
Supports selection as a lead-like starting point for medicinal chemistry programs
Computed properties; experimental solubility/permeability data should be verified.
Lead-likeness ADME Drug Discovery

High-Impact Application Scenarios


Regioselective Kinase Inhibitor Library Synthesis

Leverage the orthogonal 2-amino and 3-acetyl groups to build a kinase-focused biased library. The acetyl group acts as a handle for introducing aromatic or heteroaromatic moieties via condensation reactions, while the amino group positions a solubilizing or target-engaging group via amide coupling or Buchwald-Hartwig reactions. This bifunctional approach, impossible with mono-substituted analogs, allows for the rapid exploration of the hinge-binding region of the ATP-binding pocket [1][2].

CNS Drug Programs for Neurodegenerative Indications

The compound's optimal XLogP3 of 2.0 and TPSA of 56 Ų predict favorable blood-brain barrier penetration and a low risk of P-glycoprotein efflux. In contrast to more lipophilic tetrahydroquinolines, this scaffold can be selected as a starting point for developing CNS-active agents, such as kinase inhibitors targeting neuroinflammation or GPCR modulators for psychiatric disorders, where achieving adequate brain exposure is critical [1][2].

Fragment-Based Drug Discovery Core Fragment

With a low molecular weight (190.24 g/mol) and adherence to the Rule of Three, 1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone serves as an ideal fragment hit or FBDD core. Its two functional groups provide immediate vectors for fragment growing and linking, a significant advantage over non-functionalized or mono-functionalized tetrahydroquinoline fragments. This compound can expedite the generation of high-quality fragment-derived leads with verified binding modes [1][2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal reactive handles (amino, acetyl)
Regioselective diversification and hit expansion
CNS research candidate exploration
CNS drug-like physicochemical profile (XLogP3 2.0, TPSA 56)
Permeability and efflux risk assessment in models
Fragment-based research core scaffold
Lead-like fragment compliance (MW, TPSA, LogP)
Fragment growing and linking strategies
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